2,6-Bis(chloromethyl)naphthalene

Catalog No.
S3347374
CAS No.
93036-77-2
M.F
C12H10Cl2
M. Wt
225.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis(chloromethyl)naphthalene

CAS Number

93036-77-2

Product Name

2,6-Bis(chloromethyl)naphthalene

IUPAC Name

2,6-bis(chloromethyl)naphthalene

Molecular Formula

C12H10Cl2

Molecular Weight

225.11 g/mol

InChI

InChI=1S/C12H10Cl2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8H2

InChI Key

RGAMXQRIMZYOPM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)CCl)C=C1CCl

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCl)C=C1CCl

2,6-Bis(chloromethyl)naphthalene is a chemical compound with the formula C12H10Cl2C_{12}H_{10}Cl_2. It consists of a naphthalene ring substituted with two chloromethyl groups at the 2 and 6 positions. This compound is of interest due to its potential applications in organic synthesis and material science, particularly as a precursor for various derivatives and functionalized materials.

The primary reaction involving 2,6-bis(chloromethyl)naphthalene is its participation in nucleophilic substitution reactions. The chloromethyl groups can be replaced by various nucleophiles, allowing the synthesis of diverse derivatives. For example, palladium-catalyzed reactions can lead to the formation of ortho- or para-substituted carbocycles through nucleophilic dearomatization processes .

Additionally, it can undergo electrophilic aromatic substitution reactions due to the presence of the naphthalene framework, which is susceptible to electrophilic attack.

The synthesis of 2,6-bis(chloromethyl)naphthalene typically involves the chloromethylation of naphthalene using formaldehyde and hydrochloric acid in the presence of a phase transfer catalyst. A notable method includes:

  • Reagents: Naphthalene, paraformaldehyde, sulfuric acid, hydrochloric acid.
  • Procedure: Naphthalene is reacted with paraformaldehyde in an inert solvent like methylcyclohexane under controlled temperature (around 80 °C) while continuously blowing hydrogen chloride gas. The reaction can yield up to 77% of the desired product .

2,6-Bis(chloromethyl)naphthalene has several applications in organic synthesis:

  • Precursor for Functionalized Compounds: It serves as a building block for synthesizing various naphthalene derivatives.
  • Polymer Chemistry: It can be used in the production of polymers with specific properties due to its chloromethyl groups.
  • Material Science: Its derivatives may find applications in developing new materials with unique electronic or optical properties.

Several compounds share structural similarities with 2,6-bis(chloromethyl)naphthalene. Here are some notable examples:

Compound NameStructureUnique Features
1,5-Bis(chloromethyl)naphthaleneC12H10Cl2Different chloromethyl positioning; potential for different reactivity patterns .
2-BromonaphthaleneC10H7BrBromine substituent may lead to different reactivity compared to chloromethyl groups.
1,8-Bis(chloromethyl)naphthaleneC12H10Cl2Chloromethyl groups positioned differently; could influence physical properties and reactivity.
Naphthalene-2,6-dicarboxylic acidC12H8O4Contains carboxylic acid groups which may impart different chemical behavior compared to chloromethyl groups .

Uniqueness

The uniqueness of 2,6-bis(chloromethyl)naphthalene lies in its specific substitution pattern on the naphthalene ring. This configuration allows for distinct reactivity profiles that are not present in other similar compounds. The presence of two chloromethyl groups at the 2 and 6 positions enhances its potential for further functionalization compared to compounds with single substitutions or different substituent types.

XLogP3

4.4

Wikipedia

2,6-Bis(chloromethyl)naphthalene

Dates

Modify: 2024-02-18

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